2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolo[4,5-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps as in the laboratory synthesis but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials, including semiconductors and polymers
Mechanism of Action
The mechanism of action of 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(4-ETHYLPIPERAZIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE: A closely related compound with a similar core structure but lacking the methoxyphenyl group.
Thiazolo[5,4-d]thiazoles: Compounds with a similar thiazole core, used in materials science and organic electronics.
Uniqueness
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H24N6O3S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H24N6O3S/c1-3-24-7-9-25(10-8-24)20-23-18-17(30-20)19(28)26(13-21-18)12-16(27)22-14-5-4-6-15(11-14)29-2/h4-6,11,13H,3,7-10,12H2,1-2H3,(H,22,27) |
InChI Key |
GTQDZJMOEDEGQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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